4-Amino-3-chloro-2,5,6-trifluoropyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-4-chloropyridine, has been improved through modifications of existing literature procedures. This has allowed for the preparation of various polychlorinated 2-aminopyridines, which are structurally similar to 4-amino-3-chloro-2,5,6-trifluoropyridine. The improved synthesis methods have resulted in higher yields and have provided new routes to previously unreported compounds .
Molecular Structure Analysis
While the molecular structure of 4-amino-3-chloro-2,5,6-trifluoropyridine is not explicitly analyzed in the provided papers, the structure of pyridine derivatives is generally characterized by the presence of nitrogen in the ring, which significantly affects their chemical behavior. The substitution of hydrogen atoms with chlorine or fluorine atoms can alter the electronic properties of the molecule, potentially leading to increased reactivity or changes in the physical properties of the compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-amino-3-chloro-2,5,6-trifluoropyridine, but they do describe the synthesis of dialkylamino-pyridines from difluoro-dichloro-pyridine precursors. These reactions involve the substitution of fluorine atoms with various amines, which could be analogous to reactions that 4-amino-3-chloro-2,5,6-trifluoropyridine might undergo. The described method is mild and adaptable, suggesting that similar conditions could be applied to the synthesis of related compounds .
Physical and Chemical Properties Analysis
Scientific Research Applications
Amination Studies
4-Amino-3-chloro-2,5,6-trifluoropyridine has been extensively studied in the context of amination reactions. Research by Kusov et al. (2009) investigated the aminodefluorination of polyfluoropyridines, including 4-Amino-3-chloro-2,5,6-trifluoropyridine, in anhydrous ammonia. They demonstrated conditions for selective preparation of mono-, di-, and triaminoderivatives with high yield and purity from perhalopyridines (Kusov et al., 2009).
Synthesis and Mechanism
The synthesis of related pyridine derivatives, such as 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, was explored by Mi Zhi-yuan (2010), starting from 3,5-dichloro-2,4,6-trifluoropyridine. The study detailed the transformation of by-products to the main compound with high yield and purity, contributing to an understanding of the mechanism involving keto-enol tautomerism of pyridine-2-ol in alkaline solution (Mi Zhi-yuan, 2010).
Spectral and Corrosion Inhibition Studies
A study by Mohamed et al. (2020) analyzed the Raman, DRIFT, and ATR-IR spectra of 4-Amino-3-chloro-2,5,6-trifluoropyridine. This research provided insights into its structure and potential as a corrosion inhibitor, utilizing DFT-B3LYP calculations and other computational techniques (Mohamed et al., 2020).
Azide Chemistry
The compound's role in azide chemistry was explored by Banks and Sparkes (1972). They synthesized various azidopyridines, including 4-azido-3-chloro-2,5,6-trifluoropyridine, and studied their thermal reactions, contributing to a deeper understanding of azide-based chemical processes (Banks & Sparkes, 1972).
Energetic Materials Synthesis
The synthesis of energetic materials using 4-Amino-3-chloro-2,5,6-trifluoropyridine as a precursor was studied by Zhou et al. (2017). They synthesized a novel energetic material, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine, and analyzed its thermal properties and potential applications (Zhou et al., 2017).
Safety And Hazards
4-Amino-3-chloro-2,5,6-trifluoropyridine is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
3-chloro-2,5,6-trifluoropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGMBUFHHBUVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392952 | |
Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloro-2,5,6-trifluoropyridine | |
CAS RN |
2693-57-4 | |
Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-chloro-2,5,6-trifluoro-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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